Cas no 33554-30-2 (2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole)

2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole structure
33554-30-2 structure
Product Name:2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole
Numero CAS:33554-30-2
MF:C11H12ClNO
MW:209.672081947327
CID:1458498
PubChem ID:639989
Update Time:2025-04-20

2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-chlorophenyl)-4,4-dimethyl-5h-1,3-oxazole
    • 2-(4-chlorophenyl)- 4,4-dimethyl-4,5-dihydrooxazole
    • 2-(4-chlorophenyl)-4,4-dimethyl-2-oxazoline
    • 2-(4-chloro-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
    • SureCN3762622
    • 2-[4-Chlorophenyl]-4,5-dihydro-4,4-dimethyloxazole
    • CTK8I2656
    • STOCK1S-90680
    • STL361425
    • 2-(4-chloro-phenyl)-4,4-dimethyl-1,3-oxazoline
    • 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
    • AC1LCZPW
    • CCG-107830
    • AKOS003596167
    • Cambridge id 6116917
    • DTXSID70348683
    • SR-01000450494
    • oxazole, 2-(4-chlorophenyl)-4,5-dihydro-4,4-dimethyl-
    • DB-301828
    • EU-0073482
    • SR-01000450494-1
    • 4-chlorophenyl- 4,4-dimethyl-4,5-dihydrooxazole
    • InChI=1/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H
    • XCQDCQKNZXMXGM-UHFFFAOYSA-N
    • 2-(4-CHLOROPHENYL)-4,5-DIHYDRO-4,4-DIMETHYLOXAZOLE
    • 33554-30-2
    • 2-(4-chlorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
    • SCHEMBL3762622
    • AJ-292/14597223
    • V10372
    • Inchi: 1S/C11H12ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3
    • Chiave InChI: XCQDCQKNZXMXGM-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=CC=1)C1=NC(C)(C)CO1

Proprietà calcolate

  • Massa esatta: 209.06086
  • Massa monoisotopica: 209.061
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 242
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.7
  • Superficie polare topologica: 21.6Ų

Proprietà sperimentali

  • PSA: 21.59
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.